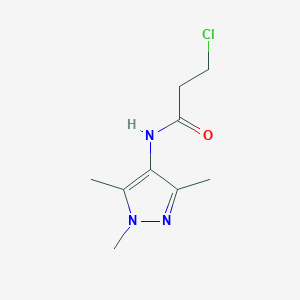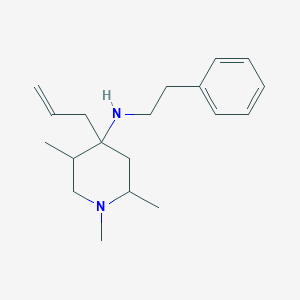
异丁基-(3-吗啉-4-基-丙基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isobutyl-(3-morpholin-4-yl-propyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl-(3-morpholin-4-yl-propyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及材料应用
- 氟化学和材料特性: Gupta、Twamley 和 Shreeve(2006)展示了用全氟烷基 1,3-二酮对环状和非环状仲胺进行季铵化,形成仲铵全氟烷基 1,3-二酮酸盐。该合成包括吗啉衍生物,突出了该材料在制备具有特定热和结构性质的含氟化合物的潜在应用 (Gupta 等人,2006).
药理合成及活性
抗癌化合物合成: 陆等人(2017)合成了 3-氨基-4-吗啉基-N-[2-(三氟甲氧基)苯基]-1H-吲唑-1-甲酰胺,该化合物对癌细胞增殖表现出明显的抑制作用。该合成涉及包含吗啉部分的缩合反应,表明此类结构在开发药理活性化合物中的潜力 (陆等人,2017).
叔胺合成: 高、梁和王(2007)探索了叔胺(包括 1,3-二吗啉-4-基-丙-2-醇)的合成,并研究了它们在抑制碳钢腐蚀中的性能,揭示了在材料保护中的潜在应用。这项研究强调了吗啉衍生物在药理和工业应用中的多功能性 (高等人,2007).
杂环化学和合成应用
杂环化合物合成: 扎基、拉德万和埃尔-迪恩(2017)关于合成涉及吗啉的新型四氢[1,3]噁唑并噻吩[2,3-c]异喹啉衍生物的工作,提供了对合成复杂杂环化合物的见解,这些化合物可以探索用于各种生物活性 (扎基等人,2017).
新型合成路线: 马图尔、普拉萨德、卡梅伦和贾(2014)开发了一种微波辅助、无催化剂的 3,3-二甲基-4-吗啉基-3,4-二氢香豆素合成程序,展示了合成具有多种潜在应用的含吗啉化合物的创新方法 (马图尔等人,2014).
生化分析
Biochemical Properties
Isobutyl-(3-morpholin-4-yl-propyl)-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including copper (II) complexes, forming stable coordination entities . The nature of these interactions involves the formation of isolated paramagnetic centers, which are crucial for the compound’s biochemical activity . Additionally, Isobutyl-(3-morpholin-4-yl-propyl)-amine exhibits multidentate ligand properties, enhancing its ability to form complexes with metal ions .
Cellular Effects
Isobutyl-(3-morpholin-4-yl-propyl)-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with copper (II) complexes has been shown to affect cellular functions by modulating enzyme activities and altering metabolic pathways . These interactions can lead to changes in gene expression, impacting cellular responses to external stimuli. Furthermore, Isobutyl-(3-morpholin-4-yl-propyl)-amine has been observed to affect cell signaling pathways, potentially influencing cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of Isobutyl-(3-morpholin-4-yl-propyl)-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with metal ions, such as copper (II), plays a crucial role in its biochemical activity . These complexes can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. Additionally, Isobutyl-(3-morpholin-4-yl-propyl)-amine’s multidentate ligand properties enable it to interact with multiple biomolecules simultaneously, enhancing its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isobutyl-(3-morpholin-4-yl-propyl)-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Isobutyl-(3-morpholin-4-yl-propyl)-amine forms stable complexes with copper (II) ions, which can persist over extended periods . The compound’s stability may be affected by environmental factors, such as pH and temperature, leading to potential degradation and reduced efficacy over time .
Dosage Effects in Animal Models
The effects of Isobutyl-(3-morpholin-4-yl-propyl)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activities and metabolic pathways without causing significant adverse effects . At higher doses, Isobutyl-(3-morpholin-4-yl-propyl)-amine may exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
Isobutyl-(3-morpholin-4-yl-propyl)-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s interaction with copper (II) complexes plays a crucial role in its metabolic activity, influencing enzyme activities and metabolic pathways . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of Isobutyl-(3-morpholin-4-yl-propyl)-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions, such as copper (II), facilitates its transport and distribution within cellular compartments . Additionally, Isobutyl-(3-morpholin-4-yl-propyl)-amine’s multidentate ligand properties enable it to interact with multiple transporters and binding proteins, enhancing its overall distribution within cells and tissues .
Subcellular Localization
Isobutyl-(3-morpholin-4-yl-propyl)-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s interaction with metal ions and biomolecules directs it to specific cellular compartments, such as the cytoplasm and organelles . These targeting signals and post-translational modifications play a vital role in determining the compound’s subcellular localization and overall biochemical effects .
属性
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBNONWENYXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
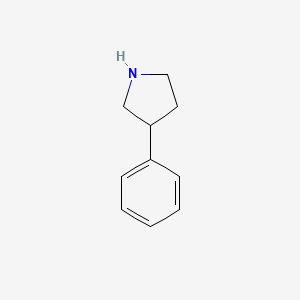

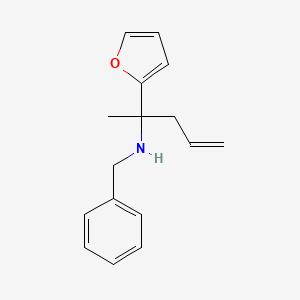
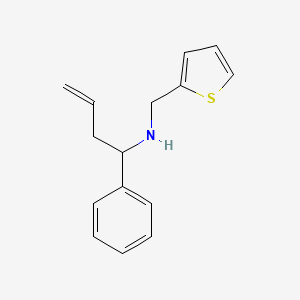

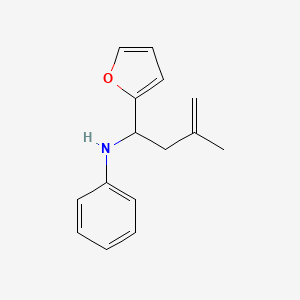
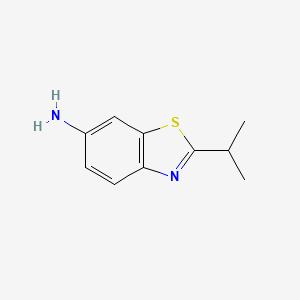
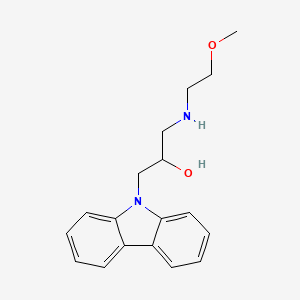
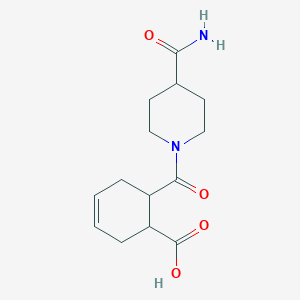
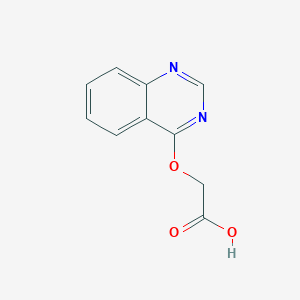
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
